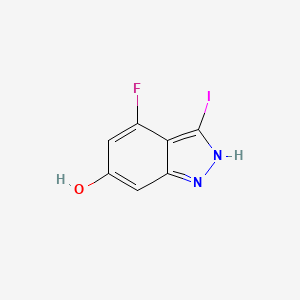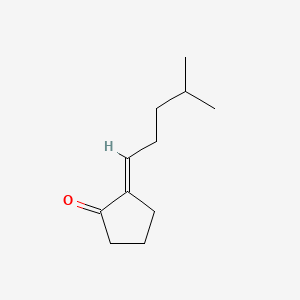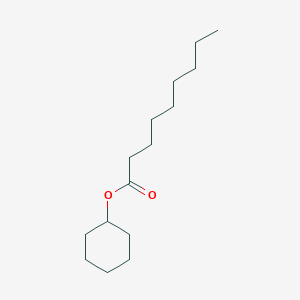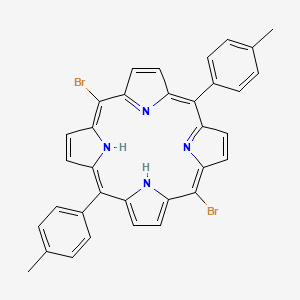
5,15-Dibromo-10,20-di-p-tolylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin: is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst, followed by bromination. The reaction conditions often include:
Condensation Reaction: Pyrrole and p-tolualdehyde are condensed in the presence of an acid catalyst such as trifluoroacetic acid or acetic acid.
Bromination: The resulting porphyrin is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized derivatives of the porphyrin ring.
Reduction: Reduced forms of the porphyrin compound.
Substitution: Substituted porphyrins with various functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Photodynamic Therapy: Its photophysical properties make it a candidate for use in photodynamic therapy for cancer treatment.
Biology:
Biomimetic Studies: The compound can be used to study the functions of natural porphyrins in biological systems, such as hemoglobin and chlorophyll.
Medicine:
Drug Development: Its unique structure allows for exploration in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin involves its interaction with molecular targets through its porphyrin ring. The bromine atoms and p-tolyl groups can influence its binding affinity and specificity. The compound can participate in electron transfer reactions, making it useful in catalytic processes and photodynamic therapy. The molecular pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell death in targeted cancer cells.
類似化合物との比較
5,10,15,20-Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: A porphyrin with four pentafluorophenyl groups, known for its electron-withdrawing properties.
5,15-Bis(4-methylphenyl)porphyrin: Similar to 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin but without the bromine atoms.
Uniqueness: The presence of bromine atoms in 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin distinguishes it from other porphyrins, providing unique reactivity and potential for substitution reactions. The p-tolyl groups also contribute to its distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C34H24Br2N4 |
|---|---|
分子量 |
648.4 g/mol |
IUPAC名 |
10,20-dibromo-5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C34H24Br2N4/c1-19-3-7-21(8-4-19)31-23-11-15-27(37-23)33(35)29-17-13-25(39-29)32(22-9-5-20(2)6-10-22)26-14-18-30(40-26)34(36)28-16-12-24(31)38-28/h3-18,37-38H,1-2H3 |
InChIキー |
KNSASXOBZWBFMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2N6)Br)C=C5)C7=CC=C(C=C7)C)C=C4)Br)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


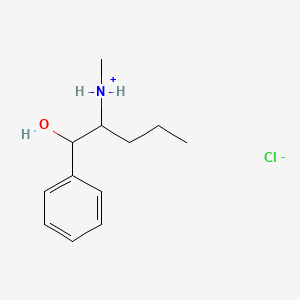
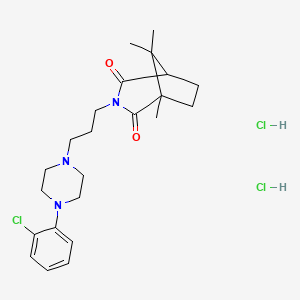
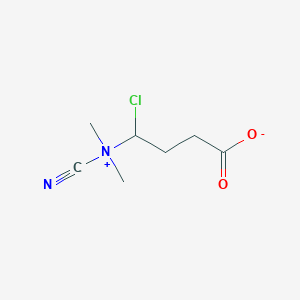
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)


